D-Glucosamine (sulfate)
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Overview
Description
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol; sulfuric acid is a complex organic compound that features a unique arrangement of amino and hydroxyl groups on an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol typically involves the use of advanced organic synthesis techniques. One common method involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, thereby affecting biochemical pathways. Its hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function.
Properties
Molecular Formula |
C6H15NO9S |
---|---|
Molecular Weight |
277.25 g/mol |
IUPAC Name |
3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C6H13NO5.H2O4S/c7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2-6,8-11H,1,7H2;(H2,1,2,3,4) |
InChI Key |
VSKBNXJTZZAEPH-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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